4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one
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Overview
Description
4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 4th position and a dihydro-1,6-naphthyridin-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one typically involves the bromination of 1,2-dihydro-1,6-naphthyridin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine derivatives or reduction to yield dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Substitution Products: Formation of azido, cyano, or amino derivatives.
Oxidation Products: Formation of naphthyridine-2-one derivatives.
Reduction Products: Formation of dihydro-naphthyridine derivatives.
Scientific Research Applications
4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Biological Research: Used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Known for its antibacterial properties and used in the synthesis of fluoroquinolone antibiotics.
1,6-Naphthyridine: Exhibits a range of biological activities, including anticancer and anti-inflammatory effects.
1,4-Dihydro-1,6-naphthyridine: Studied for its potential as a therapeutic agent in various diseases.
Uniqueness
4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This compound’s diverse reactivity and biological activities make it a valuable scaffold in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
4-bromo-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-8(12)11-7-1-2-10-4-5(6)7/h1-4H,(H,11,12) |
InChI Key |
OGRZHFWNLNRXGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)C=C2Br |
Origin of Product |
United States |
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